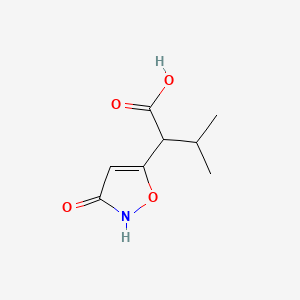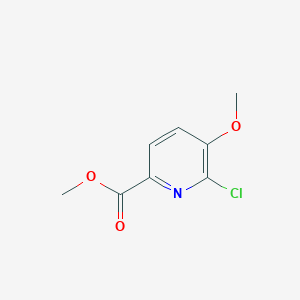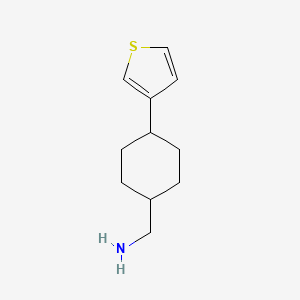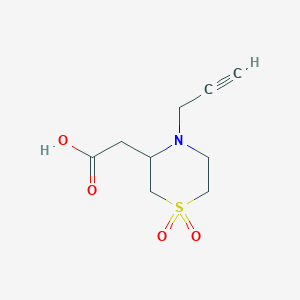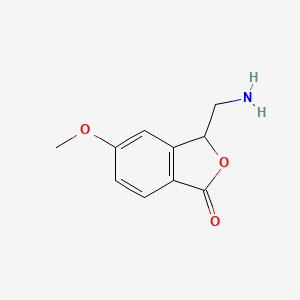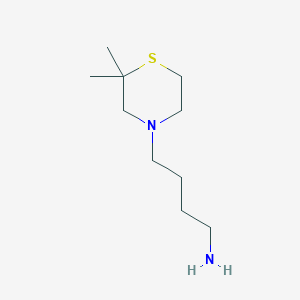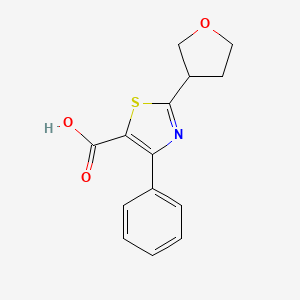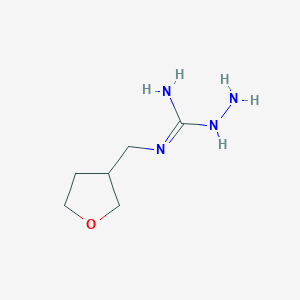
N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide is a chemical compound with the molecular formula C6H14N4O It is a derivative of hydrazinecarboximidamide, where the hydrazine group is bonded to a tetrahydrofuran-3-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide typically involves the reaction of tetrahydrofuran-3-ylmethylamine with hydrazinecarboximidamide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can result in a variety of functionalized compounds.
Scientific Research Applications
N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide involves its interaction with specific molecular targets in biological systems. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-Methyl-(tetrahydrofuran-3-ylmethyl)amine: This compound has a similar structure but with a methyl group instead of the hydrazinecarboximidamide group.
3-Aminomethyltetrahydrofuran: Another related compound with an amino group instead of the hydrazinecarboximidamide group.
3-Methyl-Tetrahydrofuran: A simpler compound with a methyl group attached to the tetrahydrofuran ring.
Uniqueness
N-((Tetrahydrofuran-3-yl)methyl)hydrazinecarboximidamide is unique due to the presence of both the tetrahydrofuran-3-ylmethyl and hydrazinecarboximidamide groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C6H14N4O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
1-amino-2-(oxolan-3-ylmethyl)guanidine |
InChI |
InChI=1S/C6H14N4O/c7-6(10-8)9-3-5-1-2-11-4-5/h5H,1-4,8H2,(H3,7,9,10) |
InChI Key |
SRMAQRJDDMJWAA-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1CN=C(N)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


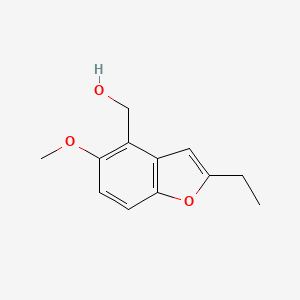


![OC-6-11-delta-Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis(2,3,4,5,6-pentafluorophenyl)borate](/img/structure/B15204428.png)
